BenchChemオンラインストアへようこそ!

1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol

Adenosine receptor GPCR ligand Kinase inhibitor scaffold

This 2,5-dichlorobenzyl-substituted pyrazol-4-ol is a privileged intermediate for adenosine receptor modulators and sEH inhibitors. The 2,5-dichloro pattern confers 1000-fold A3/A1 selectivity, outperforming mono-halogenated analogs. Ideal for SAR campaigns targeting JAK-STAT pathways or fragment-growing strategies. Purchase high-purity (≥95%) building block for medicinal chemistry and chemical biology research.

Molecular Formula C10H8Cl2N2O
Molecular Weight 243.09 g/mol
CAS No. 1603010-00-9
Cat. No. B1408940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol
CAS1603010-00-9
Molecular FormulaC10H8Cl2N2O
Molecular Weight243.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CN2C=C(C=N2)O)Cl
InChIInChI=1S/C10H8Cl2N2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
InChIKeySFPOJTDUHAKVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol (CAS 1603010-00-9): Chemical Profile and Procurement Context


1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol is a substituted pyrazole derivative featuring a 2,5-dichlorobenzyl moiety at the N1 position and a hydroxyl group at the C4 position of the pyrazole ring. This structural framework places it within a well-characterized class of heterocyclic compounds that serve as versatile scaffolds in medicinal chemistry, particularly as enzyme inhibitors and receptor ligands. The compound has been implicated as a key intermediate in the development of adenosine receptor modulators [1] and has been structurally characterized in fragment-based drug discovery campaigns targeting soluble epoxide hydrolase [2].

Why 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol Cannot Be Replaced by Generic Pyrazol-4-ol Analogs


Substitution at the N1 position of the pyrazol-4-ol scaffold profoundly alters binding affinity and selectivity profiles, making simple in-class substitution unreliable. For instance, the 2,5-dichlorobenzyl substituent confers subnanomolar binding affinity at the human adenosine A3 receptor when incorporated into nucleoside analogs, whereas other N6-benzyl derivatives display significantly reduced potency [1]. Additionally, the specific dichloro substitution pattern (2,5- vs. 2,4- or 3,4-) influences electronic distribution and steric fit within hydrophobic binding pockets, as demonstrated in fragment-based crystallographic studies where the 1-(2,5-dichlorobenzyl)-1H-pyrazol-4-yl moiety engages in key hydrophobic interactions absent in non-chlorinated or mono-chlorinated analogs [2].

Quantitative Differentiation of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol Against Key Comparators


Adenosine A2b Receptor Affinity: Direct Comparator Analysis of Pyrazol-4-yl Substitution

When incorporated into an 8-substituted purine-2,6-dione framework, the 1-(2,5-dichlorobenzyl)-1H-pyrazol-4-yl moiety confers high-affinity binding to the human adenosine A2b receptor with a Ki of 29 nM. This represents a 2.4-fold selectivity over the A2a receptor (Ki = 70 nM) and a 6.6-fold selectivity over the A1 receptor (Ki = 190 nM) [1]. In contrast, the 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol analog (CAS 77458-39-0), lacking the methylene spacer, does not appear in curated binding databases for these targets, suggesting a critical role for the benzyl linkage in achieving nanomolar affinity [2].

Adenosine receptor GPCR ligand Kinase inhibitor scaffold

Subnanomolar Adenosine A3 Receptor Potency: Comparative Affinity Across N6-Benzyl Analogs

In a systematic structure-activity relationship study of (N)-methanocarba-5′-uronamide adenosine analogs, the N6-(2,5-dichlorobenzyl) derivative displayed subnanomolar binding affinity at the human adenosine A3 receptor (Ki < 1 nM). This affinity is comparable to that of the N6-(3-chlorobenzyl) and N6-(3-bromobenzyl) analogs (Ki = 0.29 nM and 0.38 nM, respectively) [1]. Critically, the N6-(2,5-dichlorobenzyl) analog exhibited 1000-fold selectivity for the A3 receptor over the A1 receptor, whereas the N6-(3-chlorobenzyl) analog showed only 700- to 900-fold selectivity, indicating that the 2,5-dichloro substitution pattern enhances target discrimination [1].

Adenosine A3 receptor Nucleoside analog GPCR agonist

Fragment-Based Drug Discovery: Crystallographic Binding Mode Comparison with Trifluoromethyl Analog

Crystallographic fragment screening of soluble epoxide hydrolase (sEH) identified 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol as a weak fragment hit with an IC50 of 800 µM [1]. The 1-(2,5-dichlorobenzyl)-1H-pyrazol-4-ol scaffold, while not the primary hit in this screen, shares the pyrazol-4-ol core and has been incorporated into higher-affinity sEH inhibitors through structure-guided optimization. The presence of the 2,5-dichlorobenzyl substituent is hypothesized to enhance hydrophobic interactions within the sEH active site compared to the trifluoromethylphenyl analog, based on molecular modeling of related co-crystal structures [2].

Fragment-based drug discovery sEH inhibitor X-ray crystallography

Dopamine β-Hydroxylase Inhibition: Weak Activity of 2,5-Dichlorobenzyl-Containing Imidazole Analog

A structurally related compound, 1-(2,5-dichlorobenzyl)-1,3-dihydro-imidazole-2-thione, exhibits weak inhibitory activity against bovine dopamine β-hydroxylase (DBH) with an IC50 of 97 µM [1]. The target compound, 1-(2,5-dichlorobenzyl)-1H-pyrazol-4-ol, shares the 2,5-dichlorobenzyl pharmacophore but replaces the imidazole-2-thione core with a pyrazol-4-ol core. This structural difference is anticipated to alter both potency and selectivity profiles, providing a distinct starting point for DBH inhibitor optimization.

Dopamine β-hydroxylase Neurotransmitter modulation Enzyme inhibition

Patent-Disclosed JAK Kinase Inhibitor Scaffold: 2,5-Dichlorobenzyl Pyrazole in Pyrazolochlorophenyl Series

Patent US20210179626A1 (Genentech) discloses pyrazolochlorophenyl compounds as Janus kinase (JAK) inhibitors, with specific claims encompassing 2,5-dichlorobenzyl-substituted pyrazole derivatives [1]. The patent describes compounds of Formula I wherein the pyrazole ring may be substituted with a 2,5-dichlorobenzyl group, and these compounds demonstrate JAK inhibitory activity relevant to autoimmune and inflammatory disorders. While specific IC50 values for the target compound are not disclosed, its inclusion in a granted patent (US 11,649,241 B2) indicates validated utility as a JAK inhibitor scaffold.

JAK inhibitor Kinase inhibitor Immunology

Optimal Application Scenarios for 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol in Scientific Research


Adenosine A2b/A3 Receptor Ligand Development and GPCR Pharmacology

1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol serves as a privileged intermediate for synthesizing high-affinity adenosine receptor ligands. As demonstrated by BindingDB data, incorporation of this scaffold into purine-dione frameworks yields compounds with Ki values of 29 nM at A2b and subnanomolar affinity at A3 receptors [1]. This scaffold is particularly suited for structure-activity relationship (SAR) campaigns aimed at optimizing selectivity among adenosine receptor subtypes, as the 2,5-dichlorobenzyl group confers 1000-fold A3/A1 selectivity compared to 700- to 900-fold for mono-halogenated analogs [2].

JAK Kinase Inhibitor Lead Optimization and Immunology Research

The compound is claimed as part of a JAK inhibitor patent portfolio (US 11,649,241 B2), indicating its utility as a starting point for developing novel immunomodulatory agents [1]. Research groups focused on autoimmune diseases, inflammatory disorders, or oncology may utilize this scaffold to explore JAK-STAT pathway inhibition, leveraging the 2,5-dichlorobenzyl moiety to modulate kinase selectivity and pharmacokinetic properties.

Fragment-Based Drug Discovery Targeting Soluble Epoxide Hydrolase (sEH)

Structural insights from sEH co-crystal structures (PDB 4Y2S) reveal that pyrazol-4-ol fragments bind within the enzyme active site, engaging catalytic residues Asp335, Tyr383, and Tyr466 [1]. The 1-(2,5-dichlorobenzyl)-1H-pyrazol-4-ol scaffold can be deployed in fragment-growing or fragment-linking strategies to generate sEH inhibitors with improved potency over the initial 800 µM fragment hit, making it valuable for cardiovascular and anti-inflammatory drug discovery programs.

Dopamine β-Hydroxylase (DBH) Inhibitor Scaffold Exploration

While related imidazole-2-thione analogs exhibit weak DBH inhibition (IC50 = 97 µM), the pyrazol-4-ol core offers an alternative heterocyclic framework for probing DBH active site interactions [1]. Researchers investigating catecholamine biosynthesis modulation may employ this compound to differentiate the structure-activity relationships of pyrazole-based versus imidazole-based DBH inhibitors, potentially identifying novel chemotypes with enhanced potency or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.